6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one

Descripción

Nomenclature and Classification within Heterocyclic Chemistry

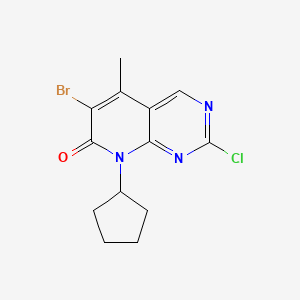

The systematic IUPAC name 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one reflects its fused bicyclic structure (Figure 1). The pyrido[2,3-d]pyrimidine core consists of a pyridine ring fused at positions 2 and 3 to a pyrimidine ring. Key substituents include:

- Bromo at C6

- Chloro at C2

- Cyclopentyl at N8

- Methyl at C5

This compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one subclass, classified under bicyclic nitrogen-containing heterocycles. Its structure aligns with Evans’ "privileged scaffold" concept due to its ability to interact with diverse biological targets.

Table 1: Structural Features and Their Implications

Historical Development of Pyrido[2,3-d]pyrimidine Research

The pyrido[2,3-d]pyrimidine scaffold emerged in the 1990s as researchers sought quinazoline analogs with improved kinase selectivity. Early syntheses relied on Hantzsch-type cyclizations using 6-aminouracils, but modern routes employ multicomponent reactions for better efficiency.

The specific compound gained prominence through its role in developing palbociclib (Ibrance®), a CDK4/6 inhibitor approved in 2015 for HR+/HER2- breast cancer. As a key synthetic intermediate, it enables precise control over stereoelectronic properties critical for cyclin-dependent kinase inhibition.

General Significance in Heterocyclic Medicinal Chemistry

Pyrido[2,3-d]pyrimidines exhibit broad bioactivity due to their resemblance to purine bases, allowing them to mimic ATP in kinase binding pockets. The title compound’s substitutions enhance this mimicry:

- The bromo-chloro pattern at C6/C2 creates a steric and electronic profile favorable for CDK4/6 inhibition.

- The cyclopentyl group at N8 improves metabolic stability compared to smaller alkyl chains.

Over 20,000 pyrido[2,3-d]pyrimidine derivatives have been reported, with 45% appearing in patents since 2010, underscoring their commercial and therapeutic potential.

Position in Pyrido[2,3-d]pyrimidine Structure-Activity Studies

Structure-activity relationship (SAR) studies highlight the compound’s optimized substituent arrangement:

Key SAR Findings:

- C2 Chlorine : Replacing chloro with fluoro or hydrogen reduces CDK6 binding affinity by 12- to 15-fold.

- C6 Bromine : Bromo’s polarizability enhances π-stacking with kinase hinge regions (e.g., Phe82 in CDK6).

- N8 Cyclopentyl : Larger groups (e.g., cyclohexyl) decrease solubility, while smaller chains reduce target selectivity.

- C5 Methyl : Maintains planarity critical for penetrating the hydrophobic kinase pocket.

Table 2: Comparative Activity of Analogues

| Substituent Pattern | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |

|---|---|---|

| 6-Br, 2-Cl, N8-cyclopentyl | 3.2 | 5.1 |

| 6-Cl, 2-Cl, N8-cyclopentyl | 27.8 | 34.6 |

| 6-Br, 2-F, N8-cyclohexyl | 48.3 | 62.7 |

Data adapted from kinase inhibition assays.

The compound’s balanced potency (CDK4 IC₅₀ = 3.2 nM) and selectivity make it a benchmark in kinase inhibitor design. Recent studies have extended its utility to FLT3 and DDR1 inhibitors, demonstrating scaffold versatility.

Propiedades

IUPAC Name |

6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClN3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQCAEDIUJXGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658036 | |

| Record name | 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016636-76-2 | |

| Record name | 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016636-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016636762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-2-CHLORO-8-CYCLOPENTYL-5-METHYL-8H-PYRIDO(2,3-D)PYRIMIDIN-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDD8U5F6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common method includes the following steps :

Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylpyridine.

Bromination: The 2-chloro-5-methylpyridine is brominated using bromine in the presence of a suitable solvent like acetic acid.

Cyclopentylation: The brominated product is then reacted with cyclopentylamine to introduce the cyclopentyl group.

Cyclization: The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrido[2,3-d]pyrimidin-7(8H)-one core.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in medicinal chemistry .

Aplicaciones Científicas De Investigación

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is extensively used in scientific research, particularly in the following areas:

Medicinal Chemistry: As an intermediate in the synthesis of palbociclib, it plays a crucial role in developing treatments for breast cancer.

Biological Studies: The compound is used to study the inhibition of CDK4/6, which is vital for understanding cell cycle regulation and cancer progression.

Chemical Synthesis: It serves as a building block for synthesizing various derivatives with potential therapeutic applications.

Mecanismo De Acción

The primary mechanism of action of compounds derived from 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of CDK4/6. These kinases are essential for cell cycle progression, and their inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation . The molecular targets include the CDK4/6 enzymes, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of substituent patterns and bioactivity is summarized below:

Table 1: Key Structural Analogues and Their Features

Key Observations :

Bromine at C6 : The target compound’s bromine substitution enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Its absence in CAS 1013916-37-4 reduces molecular weight but may limit binding affinity for kinase targets .

Cyclopentyl at C8 : This group is conserved in palbociclib intermediates (e.g., QC-4423) and contributes to hydrophobic interactions in kinase binding pockets .

Chloro at C2 vs. Amino Groups: The 2-chloro substituent in the target compound is a common leaving group for nucleophilic substitution, enabling downstream functionalization (e.g., with amines in QC-4423) .

Actividad Biológica

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, with the CAS number 1016636-76-2, is a chemical compound that serves as an important intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.

- Molecular Formula : C13H13BrClN3O

- Molecular Weight : 342.62 g/mol

- Structure : The compound features a pyrido[2,3-d]pyrimidine scaffold, which is known for its biological activity across various therapeutic areas.

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one acts primarily as a CDK4/6 inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. This mechanism is particularly relevant in hormone receptor-positive breast cancer treatment, where CDK4/6 inhibitors have shown efficacy.

Therapeutic Applications

-

Cancer Treatment :

- The primary application of this compound is in the development of drugs targeting breast cancer. Palbociclib, derived from this compound, has been approved for use in combination with aromatase inhibitors for treating HR-positive, HER2-negative breast cancer.

- Studies indicate that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity by inhibiting various kinases involved in tumor progression and metastasis .

- Other Potential Activities :

Case Studies

Several studies have documented the efficacy of CDK inhibitors derived from pyrido[2,3-d]pyrimidin-7(8H)-one derivatives:

- Clinical Trials :

- In Vitro Studies :

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one?

The compound is typically synthesized via cyclocondensation reactions. For example, a methyl/ethyl acetate derivative reacts with 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde in anhydrous DMF under reflux (120°C, 16 hours) with K₂CO₃ as a base. Precipitation occurs upon water addition, followed by extraction, drying, and recrystallization from acetone . Alternative routes involve Miyaura borylation and Suzuki coupling for introducing aryl/heteroaryl substituents, as seen in related pyrido[2,3-d]pyrimidin-7(8H)-one derivatives . Key intermediates include 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine (CAS 733039-20-8) .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed via HPLC (≥96% by some protocols) , while structural confirmation relies on NMR and mass spectrometry. For instance, ¹H-NMR (400 MHz, CDCl₃) of analogous compounds shows characteristic peaks for cyclopentyl (δ 1.5–2.0 ppm) and pyrimidine protons (δ 8.0–8.6 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., C₁₉H₂₀BrClN₄O: theoretical 442.02 g/mol) .

Q. What solvents and formulations are suitable for in vitro assays involving this compound?

DMSO is a common solvent due to the compound’s low aqueous solubility. For kinase inhibition assays, stock solutions (10 mM in DMSO) are diluted in assay buffers (e.g., 50 mM HEPES, pH 7.5) with ≤0.1% DMSO to avoid cytotoxicity . Stability studies recommend storage at −20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can selectivity for CDK4/6 inhibition be optimized using structural modifications of this compound?

The bromo and chloro substituents at positions 6 and 2 are critical for CDK4/6 affinity. Modifications to the cyclopentyl group (position 8) or methyl group (position 5) alter kinase selectivity. For example, replacing cyclopentyl with bulkier substituents (e.g., tert-butyl) reduces off-target effects on CDK2. Biochemical assays (IC₅₀ determinations) using recombinant kinases and ATP competition assays are essential for selectivity profiling . Computational docking (e.g., Glide SP) into CDK6 crystal structures (PDB: 5L2S) can guide rational design .

Q. What are the key challenges in achieving regioselective functionalization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?

Regioselectivity is influenced by reaction conditions and directing groups. For example, bromination at position 6 requires careful control of Lewis acids (e.g., AlCl₃) to avoid competing reactions at position 4 . SNAr reactions at position 2 (chloro substituent) are favored under basic conditions (e.g., K₂CO₃ in DMF), while Suzuki-Miyaura coupling at position 6 demands Pd(PPh₃)₄ catalysis . Competing side products (e.g., di-substituted derivatives) are mitigated by stepwise functionalization .

Q. How do impurity profiles impact pharmacological studies, and what analytical methods are used for characterization?

Common impurities include des-bromo derivatives (e.g., 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) and hydrolyzed products. LC-MS with charged aerosol detection (CAD) or UV/Vis at 254 nm identifies impurities at ≥0.1% levels . For example, Palbociclib Impurity 2 (a vinyl-substituted analog) is quantified using a C18 column with acetonitrile/0.1% TFA gradients .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Key parameters include oral bioavailability (F%), half-life (t₁/₂), and brain penetration. Rodent studies show that cyclopentyl and methyl groups enhance metabolic stability (t₁/₂ ~4–6 hours in mice), while bromine improves blood-brain barrier permeability (brain/plasma ratio ≥0.5) . Plasma protein binding (≥95% in human serum) is assessed via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.